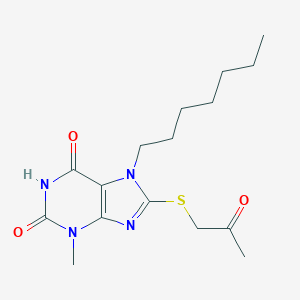
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione, also known as PD 184352, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. PD 184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 exerts its effects by inhibiting the activity of MEK1 and MEK2, which are upstream regulators of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, leading to aberrant cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, this compound 184352 blocks the downstream activation of ERK1 and ERK2, which are key effectors of the MAPK/ERK pathway. This leads to a decrease in cell proliferation, an increase in apoptosis, and a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound 184352 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of MEK1 and MEK2, leading to a decrease in the phosphorylation and activation of ERK1 and ERK2. This results in a decrease in the expression of genes involved in cell proliferation, survival, and angiogenesis, and an increase in the expression of genes involved in apoptosis and cell cycle arrest. This compound 184352 also inhibits the migration and invasion of cancer cells, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK1 and MEK2, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound 184352 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352. One area of interest is the development of more potent and selective MEK inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, and the development of strategies to overcome resistance to these agents. Finally, there is growing interest in the use of MEK inhibitors in combination with other targeted therapies, immunotherapies, and conventional chemotherapy and radiation therapy, to enhance their efficacy and overcome resistance.
Méthodes De Synthèse
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the purine ring system, the introduction of the heptyl and methyl groups, and the sulfonation of the propyl group. The final product is obtained in high yield and purity through a series of purification steps.
Applications De Recherche Scientifique
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including melanoma, pancreatic, and breast cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
7-heptyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQGPSKXENXRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methoxyphenyl)-1-benzo[f]quinolinyl]acetic acid ethyl ester](/img/structure/B404030.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404031.png)
![5-(4-ethylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404037.png)

![4-(2-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404039.png)
![4-(2,3-Dimethoxy-phenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404040.png)
![5-(2,3-Dimethoxy-phenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404042.png)
![5-(2,3-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404043.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![4-tert-butyl-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B404045.png)
![5-(2,5-Dimethoxy-phenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B404046.png)
![8-(3-Hydroxy-phenyl)-7-aza-indeno[2,1-c]phenanthren-9-one](/img/structure/B404047.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B404049.png)